N-(3,5-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide
Description
N-(3,5-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide is a triazolopyrazine derivative characterized by a [1,2,4]triazolo[4,3-a]pyrazin-8-one core substituted with a 3-methoxyphenyl group at position 7 and a sulfanyl-linked propanamide moiety at position 3. The 3,5-dimethoxyphenyl group on the propanamide chain introduces additional electron-donating substituents, which may influence solubility, binding affinity, and pharmacokinetic properties.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5S/c1-14(21(29)24-15-10-18(32-3)13-19(11-15)33-4)34-23-26-25-20-22(30)27(8-9-28(20)23)16-6-5-7-17(12-16)31-2/h5-14H,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDZJTOCGHPPAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)OC)OC)SC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide typically involves multi-step organic synthesis. The key steps include:
Formation of the triazolopyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the dimethoxyphenyl group: This step often involves nucleophilic substitution reactions.
Attachment of the methoxyphenyl group: Similar to the previous step, this involves nucleophilic substitution.
Formation of the propanamide linkage: This can be achieved through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the oxo group to a hydroxyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: Its interactions with biological molecules can be studied to understand its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Research Findings and Implications
Substituent-Driven Bioactivity: Methoxy groups in the target compound may mimic natural ligands (e.g., polyphenols), enhancing binding to oxidative stress-related targets .
Structural Insights from NMR :
- Compound 6a () shows deshielded aromatic protons (δ 8.79 ppm for H-5), indicating electron-withdrawing effects from the triazolopyrazine core. Similar effects likely occur in the target compound .
Gaps and Future Directions: No direct biological data exist for the target compound. Testing against malaria parasites (cf. ’s antimalarial triazolopyridines) or cancer cell lines (cf. ) is recommended .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide is a complex organic compound recognized for its potential biological activities. This article delves into the synthesis, mechanisms of action, and biological effects of this compound based on diverse research findings.
Chemical Structure and Synthesis
The compound features a triazolopyrazine core linked to a dimethoxyphenyl group and a methoxyphenyl group , contributing to its diverse chemical reactivity. The synthesis typically involves several key steps:
- Formation of the Triazolopyrazine Core : Cyclization reactions are conducted using appropriate precursors.
- Attachment of the Dimethoxyphenyl Group : This is achieved through nucleophilic substitution reactions.
- Attachment of the Methoxyphenyl Group : Similar nucleophilic substitution methods are employed.
- Formation of the Propanamide Linkage : Amide bond formation reactions finalize the synthesis.
These synthetic routes are critical for modifying the compound's structure to enhance its biological activity .
The biological activity of this compound is mediated through its interaction with specific molecular targets. These may include various enzymes and receptors involved in cellular signaling pathways. The binding affinity and specificity to these targets dictate the compound's pharmacological effects .
Anticancer Properties
Research indicates that compounds within this class exhibit significant anticancer properties. For example:
- In vitro Studies : The compound has shown potent antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values suggest that these compounds could be more effective than traditional chemotherapeutics like doxorubicin under hypoxic conditions .
| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| MDA-MB-231 | 0.03 | Doxorubicin | 0.60 |
| A549 | TBD | Cisplatin | TBD |
Mechanisms of Anticancer Activity
The anticancer activity is attributed to several mechanisms:
- Inhibition of DNA Methylation : Some studies have indicated that related compounds can affect DNA methylation patterns in cancer cells, leading to altered gene expression profiles that inhibit tumor growth .
- Carbonic Anhydrase Inhibition : Docking studies suggest potential inhibition of carbonic anhydrase IX (CA IX), a target implicated in tumor metabolism and pH regulation .
Study 1: Antiproliferative Activity
In a study evaluating various derivatives against breast cancer cells, it was found that modifications in the phenyl groups significantly enhanced antiproliferative activity under both normoxic and hypoxic conditions. Notably, compounds with additional methoxy groups exhibited increased potency .
Study 2: Molecular Docking Analysis
Molecular docking studies demonstrated that this compound binds effectively to CA IX, suggesting a potential therapeutic role in targeting tumor microenvironments characterized by hypoxia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
